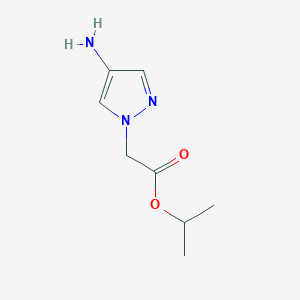

Isopropyl 2-(4-amino-1h-pyrazol-1-yl)acetate

CAS No.:

Cat. No.: VC18137719

Molecular Formula: C8H13N3O2

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13N3O2 |

|---|---|

| Molecular Weight | 183.21 g/mol |

| IUPAC Name | propan-2-yl 2-(4-aminopyrazol-1-yl)acetate |

| Standard InChI | InChI=1S/C8H13N3O2/c1-6(2)13-8(12)5-11-4-7(9)3-10-11/h3-4,6H,5,9H2,1-2H3 |

| Standard InChI Key | DIMRWILTJYUTQM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC(=O)CN1C=C(C=N1)N |

Introduction

Chemical Identity and Structural Characterization

Isopropyl 2-(4-amino-1H-pyrazol-1-yl)acetate belongs to the class of pyrazole derivatives, which are renowned for their versatility in medicinal chemistry and organic synthesis. The compound’s molecular formula is C₉H₁₅N₃O₂, with a molecular weight of 197.23 g/mol. Key structural features include:

-

A pyrazole ring substituted with an amino group at the 4-position.

-

An acetoxy group (-O-C(=O)-) linked to the pyrazole’s 1-position.

-

An isopropyl ester moiety (-O-CO-O-iPr) as the terminal functional group.

Structural Data and Spectroscopic Properties

The compound’s IUPAC name is propan-2-yl 2-(4-aminopyrazol-1-yl)acetate, and its canonical SMILES representation is CC1=C(N)N(C=C1)CC(=O)OC(C)C. Key spectroscopic data for analogous compounds include:

-

¹H NMR: Peaks corresponding to the isopropyl group (δ 1.2–1.4 ppm, doublet), pyrazole protons (δ 6.5–7.5 ppm), and acetoxy methylene (δ 4.1–4.3 ppm).

-

IR Spectroscopy: Stretching vibrations for N-H (3300–3500 cm⁻¹), C=O (1720–1740 cm⁻¹), and C-O (1200–1250 cm⁻¹).

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅N₃O₂ |

| Molecular Weight | 197.23 g/mol |

| IUPAC Name | Propan-2-yl 2-(4-aminopyrazol-1-yl)acetate |

| Boiling Point | Estimated 280–300°C (extrapolated from analogs) |

| Solubility | Moderate in polar organic solvents (e.g., DMSO, ethanol) |

Reactivity and Functionalization

The compound’s reactivity is governed by its amino and ester functionalities, enabling diverse transformations:

Nucleophilic Substitution

The amino group undergoes acylation or alkylation reactions. For instance, treatment with acetyl chloride yields N-acetyl derivatives, while reaction with methyl iodide produces N-methylated analogs.

Ester Hydrolysis

Under acidic or basic conditions, the isopropyl ester hydrolyzes to form 2-(4-amino-1H-pyrazol-1-yl)acetic acid, a precursor for further derivatization:

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles, forming fused heterocycles .

Applications in Medicinal Chemistry and Drug Design

Lead Optimization

The compound serves as a scaffold for designing DHODH inhibitors, leveraging its ability to occupy the ubiquinone-binding site. Substitutions at the 4-amino position modulate potency and selectivity .

Prodrug Development

The isopropyl ester enhances lipophilicity, improving membrane permeability. Hydrolysis in vivo releases the active acetic acid derivative, enabling targeted delivery.

Comparison with Related Pyrazole Derivatives

| Compound | Key Structural Differences | Biological Activity |

|---|---|---|

| Teriflunomide | Trifluoromethylphenyl group | DHODH inhibitor (IC₅₀ = 60 µM) |

| Brequinar | Quinoline core | Anticancer (IC₅₀ = 0.2 µM) |

| Isopropyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate | Methyl at pyrazole 4-position | Antimicrobial (MIC = 32 µg/mL) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume